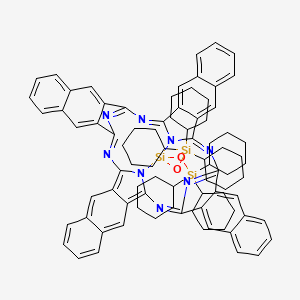![molecular formula C26H30N4 B13834261 Tris[4-(dimethylamino)phenyl]acetonitrile CAS No. 4439-06-9](/img/structure/B13834261.png)
Tris[4-(dimethylamino)phenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[4-(dimethylamino)phenyl]acetonitrile: is an organic compound with the molecular formula C26H30N4 . It is known for its unique structural properties, which include three dimethylamino groups attached to phenyl rings, all connected to a central acetonitrile group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris[4-(dimethylamino)phenyl]acetonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions: Tris[4-(dimethylamino)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Tris[4-(dimethylamino)phenyl]acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism by which Tris[4-(dimethylamino)phenyl]acetonitrile exerts its effects is primarily related to its electronic properties. The dimethylamino groups are electron-donating, which can influence the compound’s ability to participate in charge transfer processes. This makes it an effective material for use in electronic devices where efficient charge transport is crucial .
類似化合物との比較
Tris[4-(diethylamino)phenyl]amine (TDAPA): Similar in structure but with diethylamino groups instead of dimethylamino groups.
Triphenylamine (TPA): Lacks the nitrile group but is widely used in organic semiconductors and OLEDs for its hole-transporting abilities.
Uniqueness: Tris[4-(dimethylamino)phenyl]acetonitrile is unique due to the presence of the nitrile group, which can participate in additional chemical reactions compared to its analogs. This adds versatility to its applications in materials science and organic electronics.
特性
CAS番号 |
4439-06-9 |
|---|---|
分子式 |
C26H30N4 |
分子量 |
398.5 g/mol |
IUPAC名 |
2,2,2-tris[4-(dimethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C26H30N4/c1-28(2)23-13-7-20(8-14-23)26(19-27,21-9-15-24(16-10-21)29(3)4)22-11-17-25(18-12-22)30(5)6/h7-18H,1-6H3 |
InChIキー |
SPTOONCAHFZDNU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


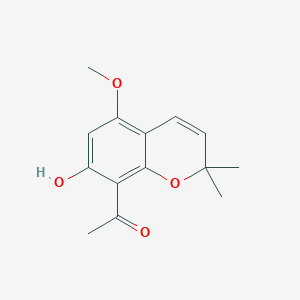

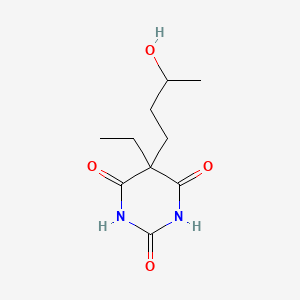
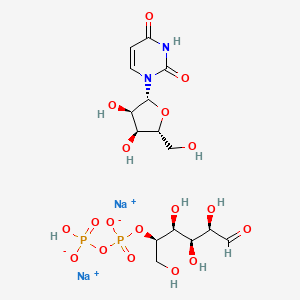
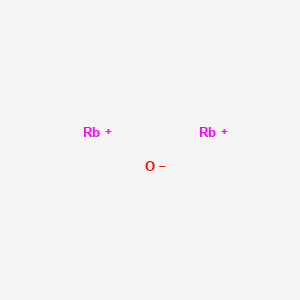
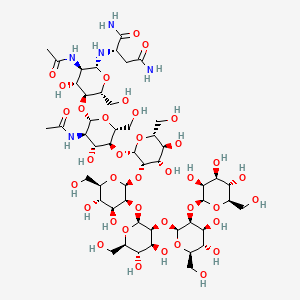

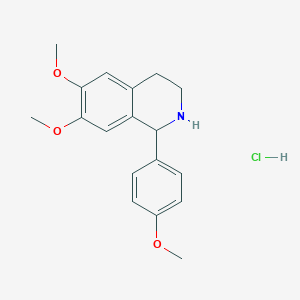
![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)

![lithium;[(2R)-1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate](/img/structure/B13834242.png)
